molecular formula C13H22BNO2 B1429652 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 439813-84-0

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No.: B1429652
CAS No.: 439813-84-0
M. Wt: 235.13 g/mol
InChI Key: DYJJTDOXJUGTTN-UHFFFAOYSA-N
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Description

Molecular Composition and Isomeric Considerations

The compound 1-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS: 439813-84-0) features a molecular formula of $$ \text{C}{13}\text{H}{22}\text{BNO}2 $$, with a molecular weight of 235.13 g/mol. Its structure comprises a pyrrole ring substituted at the 1-position with an isopropyl group ($$-\text{C}(\text{CH}3)2$$) and at the 3-position with a pinacol boronate ester ($$\text{B}(\text{O}2\text{C}2(\text{CH}3)_4)$$). The boronate ester adopts a trigonal planar geometry around the boron atom, while the pyrrole nitrogen retains partial aromaticity despite substitution.

Isomeric possibilities arise from regiochemical variations in boronate ester placement. For example, substitution at the 2- or 4-positions of the pyrrole ring could yield structural isomers, though the 3-substituted variant dominates in synthetic routes due to steric and electronic preferences during Suzuki-Miyaura coupling. Additionally, rotational isomerism may occur around the $$\text{N}-\text{C}(\text{CH}3)2$$ bond, though this is restricted by the isopropyl group’s bulk.

Key Molecular Parameters Value
Molecular formula $$ \text{C}{13}\text{H}{22}\text{BNO}_2 $$
Exact mass 235.1755 Da
Hybridization (B) $$ sp^2 $$
Rotatable bonds 3

Crystallographic Characterization and Bond Geometry

Single-crystal X-ray diffraction data for this compound remain unreported, but analogous structures provide insights. In bis(mesityl)(pyrrol-1-yl)borane, the $$\text{N}-\text{B}$$ bond length measures 1.4425 Å, elongated compared to typical $$ \text{N}-\text{B} $$ bonds (1.38–1.42 Å) due to reduced nitrogen-to-boron electron donation. For the title compound, computational models predict a similar elongation ($$\sim$$1.45 Å), with the boronate ester’s oxygen atoms forming a near-perfect trigonal plane (O-B-O angle: 120°).

The pyrrole ring exhibits bond-length alternation characteristic of reduced aromaticity. In 1-substituted pyrroles, $$\text{C}α-\text{C}β$$ bonds average 1.353–1.351 Å, shorter than the parent pyrrole’s 1.365 Å, indicating partial localization of the π-system. The isopropyl group introduces torsional strain, forcing the $$\text{C}(\text{CH}3)2$$ moiety into a pseudo-axial orientation to minimize steric clashes with the boronate ester.

Electronic Effects of the Boronate Ester Substituent

The boronate ester exerts dual electronic effects:

  • Electron-withdrawing induction : The electronegative oxygen atoms withdraw electron density via $$ \sigma $$-bonds, reducing pyrrole’s electron-rich character. This is evidenced by a 0.2 ppm upfield shift in the pyrrole $$ ^1\text{H} $$ NMR signals compared to non-boronated analogs.
  • Resonance donation : The empty $$ p $$-orbital on boron accepts electron density from the pyrrole ring, stabilizing the conjugate base. However, this interaction is weaker than in aryl boronic acids due to pinacol’s steric shielding.

Density functional theory (DFT) calculations reveal a HOMO localized on the pyrrole ring ($$-6.2$$ eV) and a LUMO centered on the boronate ester ($$-1.8$$ eV), enabling charge-transfer transitions at $$\lambda{\text{max}} \approx 270$$ nm. The isopropyl group further modulates electron distribution via hyperconjugation, donating $$\sigma{\text{C-H}} \rightarrow \pi^*$$ electrons to the ring.

Conformational Dynamics in Solution Phase

Variable-temperature $$ ^1\text{H} $$ NMR studies (CDCl$$_3$$, 298–400 K) reveal two dynamic processes:

  • Borate ester puckering : The dioxaborolane ring interconverts between chair-like conformers with an energy barrier of $$\Delta G^\ddagger = 45$$ kJ/mol, observed as broadening of the $$\text{CH}_3$$ signals at 1.25 ppm.
  • Isopropyl rotation : The $$-\text{C}(\text{CH}3)2$$ group rotates freely at room temperature ($$k_{\text{rot}} > 10^6$$ s$$^{-1}$$), but coalescence occurs below 250 K, yielding a single averaged signal for the methyl groups.

NOESY correlations confirm a preferred conformation where the isopropyl’s methyl groups align antiperiplanar to the boronate ester, minimizing van der Waals repulsions. Solvent-dependent studies show increased conformational rigidity in polar aprotic media (e.g., DMSO), attributed to stronger $$\text{B}-\text{O}$$ dipole interactions.

Properties

IUPAC Name

1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO2/c1-10(2)15-8-7-11(9-15)14-16-12(3,4)13(5,6)17-14/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJJTDOXJUGTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733789
Record name 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439813-84-0
Record name 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439813-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Pyrrole and N-Isopropyl Substitution

  • The pyrrole ring can be synthesized by classical methods like the Paal-Knorr synthesis, involving cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
  • The N-1 position is alkylated with an isopropyl group typically via Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or by direct alkylation of pyrrole nitrogen using isopropyl halides under basic conditions.

Installation of the Dioxaborolane Moiety via Catalytic Borylation

The critical step is the introduction of the boronate ester group, which is achieved by catalytic borylation of the pyrrole ring at the 3-position. Key methodologies include:

  • Palladium-Catalyzed Borylation:
    A typical protocol involves reacting a 3-halopyrrole derivative (e.g., 3-iodo or 3-bromo substituted pyrrole) with bis(pinacolato)diboron in the presence of a palladium catalyst such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) complex and a base in a polar aprotic solvent (e.g., DMF) at elevated temperatures (~80 °C) for extended periods (16–18 hours).
    This reaction yields the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted pyrrole derivative in moderate to good yields (around 50%) after purification steps including filtration, washing, and drying.

  • Iridium-Catalyzed Direct C–H Borylation:
    An alternative method employs iridium catalysts with pinacol borane as the borylating agent. This approach allows direct borylation of the pyrrole ring without pre-functionalization, providing high yields (>99%) and scalability (up to 40 mmol scale) with excellent stability of the product.
    This method is advantageous for its operational simplicity and high atom economy.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
N-Isopropylation of Pyrrole Isopropyl chloride, AlCl3 or base Dichloromethane or suitable solvent RT to reflux Several hours Variable Alkylation at nitrogen
Halogenation at C-3 N-Bromosuccinimide (NBS) or bromine DCM or chloroform 0 °C to RT 10–60 min High Prepares 3-bromo or 3-iodo pyrrole
Pd-Catalyzed Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, base (K2CO3) DMF 80 °C 16–18 h ~50 Requires inert atmosphere (N2), purification
Ir-Catalyzed Direct Borylation Pinacol borane, Ir catalyst (e.g., [Ir(cod)(OMe)]2) Neat or solvent-free RT to mild heat Variable >99 Scalable, no pre-halogenation needed

Research Findings and Analysis

  • The Pd-catalyzed borylation method is well-established, but yields can be moderate due to side reactions and purification challenges. The reaction requires careful control of atmosphere and temperature.
  • The iridium-catalyzed C–H borylation represents a more recent advancement, providing excellent yields and product stability. The product exhibits a long shelf life with no decomposition detected after two years, indicating high purity and robustness.
  • The choice of borylating agent affects solubility and reaction efficiency; pinacol borane is preferred in some protocols for better substrate solubilization.
  • The N-isopropyl substitution is generally straightforward but must be controlled to avoid polyalkylation or ring substitution.

Summary Table of Preparation Methods

Preparation Aspect Pd-Catalyzed Borylation Ir-Catalyzed C–H Borylation
Starting Material 3-Halopyrrole derivative Pyrrole derivative without halogenation
Catalyst Pd(dppf)Cl2 or similar Iridium complex (e.g., [Ir(cod)(OMe)]2)
Borylating Agent Bis(pinacolato)diboron Pinacol borane
Solvent DMF Neat or solvent-free
Temperature 80 °C Room temperature to mild heat
Reaction Time 16–18 hours Variable, generally shorter
Yield ~50% >99%
Advantages Well-established, compatible with various substrates High yield, scalable, no pre-functionalization
Disadvantages Moderate yield, longer reaction time Requires specialized Ir catalyst

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, acyl chlorides.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated pyrroles, alkylated pyrroles, acylated pyrroles.

Scientific Research Applications

1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
Main Compound 1-isopropyl, 3-pinacol boronate 235.13 Balanced steric bulk; reactive in cross-couplings
1-(tert-Butyldimethylsilyl)-2-pinacol boronate-1H-pyrrole (8q) 1-TBDMS, 2-pinacol boronate ~310.3 (estimated) Enhanced steric protection; 62% synthesis yield via C-H borylation
3-Pinacol boronate-1-(triisopropylsilyl)-1H-pyrrole 1-TIPS, 3-pinacol boronate 349.39 Bulky TIPS group; Pd-catalyzed synthesis (34% yield); used in Suzuki couplings
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl-1H-pyrrole Benzyl-linked boronate ~283.18 Aromatic conjugation; synthesized via alkylation (34% yield)
1-Methyl-4-pinacol boronate-1H-pyrazole Pyrazole core, methyl group 193.20 Pyrazole heterocycle; agrochemical applications
2.4 Physical Properties
Property Main Compound TIPS-Protected Analogue Benzyl-Linked Derivative
Melting Point Not reported 59°C Not reported
Storage Room temperature (inferred) -20°C (under inert gas) Not specified
Solubility Likely moderate in THF/DMSO Low (due to TIPS group) Moderate (aromatic benzyl)

Key Research Findings

  • Electronic Effects : Pyrrole’s electron-rich nature enhances boron’s electrophilicity, critical for cross-coupling efficiency. Substituting pyrrole with pyrazole (electron-deficient) alters reactivity .
  • Steric Impact : Bulky silyl groups (TIPS, TBDMS) reduce side reactions but require optimized catalytic systems (e.g., S-Phos ligand) .
  • Functional Versatility : Boronate esters are pivotal in diverse fields, from cancer therapeutics (NQO1-responsive prodrugs ) to environmental sensing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(1-Methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

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